molecular formula C15H19BrN2O2S B2678071 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864976-15-8

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2678071
CAS No.: 864976-15-8
M. Wt: 371.29
InChI Key: NYUIRRCPONQCKH-VKAVYKQESA-N
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Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound characterized by its complex structure, which includes a brominated benzothiazole moiety and a pivalamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.

    Introduction of the Methoxyethyl Group: The brominated benzothiazole is reacted with 2-methoxyethylamine under basic conditions to introduce the methoxyethyl group.

    Formation of the Ylidene Group: The final step involves the condensation of the intermediate with pivaloyl chloride in the presence of a base such as triethylamine to form the ylidene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, research focuses on its potential therapeutic effects. Preliminary studies might investigate its efficacy in inhibiting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzothiazole moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. The methoxyethyl group could enhance its solubility and bioavailability, while the pivalamide group might contribute to its stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide: Similar structure but with a chlorine atom instead of bromine.

    (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide: Fluorine substitution instead of bromine.

    (Z)-N-(6-iodo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide: Iodine substitution instead of bromine.

Uniqueness

The uniqueness of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide lies in its bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2S/c1-15(2,3)13(19)17-14-18(7-8-20-4)11-6-5-10(16)9-12(11)21-14/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIRRCPONQCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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